N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxamide group, the phenylsulfonyl group, and the chlorophenyl group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, is a site of potential nucleophilic attack. The carboxamide group could participate in condensation or hydrolysis reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide often involves multi-step reactions, highlighting the complexity and the chemical flexibility of this molecular scaffold. For instance, the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines demonstrates the intricate reactions and structural characterizations such as NMR and X-ray diffraction studies, which are crucial for understanding the molecular conformation and reactivity of such compounds (Quiroga et al., 1999). Similarly, methodologies for the synthesis of dihydropyrazole and its utility in preparing other complex structures have been explored, showcasing the chemical versatility and potential applications of these molecules (Zhu et al., 2011).
Biological Evaluation and Potential Applications
Some derivatives of pyrazole compounds have been evaluated for their biological activities, including antitumor and antiobesity effects. These studies often involve the synthesis of novel compounds followed by in vitro and in vivo assays to determine their efficacy and potential mechanisms of action. For example, certain chlorinated compounds have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, suggesting the potential therapeutic applications of these molecules (Fahim & Shalaby, 2019). Moreover, some derivatives exhibit significant body weight reduction in vivo, attributed to their CB1 antagonistic activity, indicating their potential use in treating obesity (Srivastava et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-13-18(12-27(25,26)17-6-4-3-5-7-17)14(2)23(22-13)19(24)21-16-10-8-15(20)9-11-16/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCSFOYWGMWWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)NC2=CC=C(C=C2)Cl)C)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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